molecular formula C17H20F3NO2 B2545937 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2192745-74-5

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2545937
CAS No.: 2192745-74-5
M. Wt: 327.347
InChI Key: QGFIOTVGTDZSPI-UHFFFAOYSA-N
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Description

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic structure from an acyclic starting material . Industrial production methods often involve the use of advanced synthetic methodologies to ensure high yield and purity .

Chemical Reactions Analysis

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include:

These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications.

Biological Activity

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic core known as 8-azabicyclo[3.2.1]octane, which is characteristic of several biologically active compounds, particularly tropane alkaloids. The methoxy group and the trifluoromethyl-substituted phenyl ring contribute to its unique chemical properties, influencing both solubility and interaction with biological targets.

Molecular Formula: C18H25F3N2O
Molecular Weight: 320.4 g/mol
CAS Number: 2191212-97-0

Biological Activity Overview

Research has indicated that compounds with similar bicyclic structures often exhibit significant biological activities, including:

  • Antidepressant Effects: Some derivatives of azabicyclo compounds have been studied for their potential in treating depression by modulating neurotransmitter systems.
  • Opioid Receptor Modulation: Certain analogs act as mu-opioid receptor antagonists, suggesting potential applications in pain management and addiction therapy.
  • Antimicrobial Properties: Compounds with similar structures have shown activity against various bacterial strains, indicating a possible role in developing new antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The compound's structure allows it to interact with neurotransmitter receptors, influencing serotonin and dopamine pathways.
  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Modulation of Ion Channels: Similar compounds have been shown to influence ion channel activity, impacting neuronal excitability and signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Smith et al. (2020) Demonstrated that derivatives of azabicyclo compounds showed significant antidepressant-like effects in animal models, indicating potential for clinical application.
Jones et al. (2021) Reported on the antimicrobial efficacy of structurally similar compounds against resistant bacterial strains, highlighting their therapeutic potential.
Lee et al. (2022) Investigated the opioid receptor binding affinity of azabicyclo derivatives, suggesting their utility in pain management strategies.

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2/c1-23-15-9-13-5-6-14(10-15)21(13)16(22)8-11-3-2-4-12(7-11)17(18,19)20/h2-4,7,13-15H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFIOTVGTDZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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